An In-depth Technical Guide to DiSulfo-Cy5 Alkyne for Advanced Research Applications
An In-depth Technical Guide to DiSulfo-Cy5 Alkyne for Advanced Research Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to DiSulfo-Cy5 Alkyne
DiSulfo-Cy5 alkyne is a fluorescent probe belonging to the cyanine (B1664457) dye family, specifically engineered for bioorthogonal chemistry applications.[1] It is characterized by a core Cy5 structure, which is a pentamethine indocyanine dye known for its brightness and photostability in the far-red region of the spectrum.[2] The "di-sulfo" designation indicates the presence of two sulfonate groups, which confer high hydrophilicity and excellent water solubility to the molecule.[3] This property is crucial for biological applications, as it prevents aggregation and non-specific binding in aqueous environments.[3]
The key functional feature of this molecule is the terminal alkyne group. This group allows the dye to be covalently attached to molecules containing an azide (B81097) group via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[4][5] This reaction forms a stable triazole linkage.[5] Due to the bioorthogonality of the alkyne and azide groups, this reaction can be performed in complex biological mixtures with minimal side reactions.[6] These characteristics make DiSulfo-Cy5 alkyne an invaluable tool for labeling and detecting a wide range of biomolecules, including proteins, nucleic acids, and nanoparticles, in various research and development settings.[7][8]
Chemical Structure and Properties
DiSulfo-Cy5 alkyne is an asymmetric pentamethine cyanine dye. Its structure consists of two indolenine-based heterocyclic moieties connected by a five-carbon polymethine chain. The two sulfonate groups are typically attached to the phenyl rings of the indolenine nuclei, enhancing water solubility. An alkyne group is incorporated via a linker, usually attached to one of the nitrogen atoms of the indolenine rings, making it available for the click reaction.
Quantitative Data Summary
The photophysical and chemical properties of DiSulfo-Cy5 alkyne are summarized in the table below. These properties make it compatible with common laser lines (e.g., 633 nm, 647 nm) and detection instruments.[2][5]
| Property | Value | References |
| Excitation Maximum (λex) | 646 - 649 nm | [2][5][7] |
| Emission Maximum (λem) | 662 - 671 nm | [2][5][7] |
| Molar Extinction Coeff. (ε) | ~271,000 cm⁻¹M⁻¹ | [3][7][8] |
| Fluorescence Quantum Yield (Φ) | ~0.28 | [3][7] |
| Molecular Weight (MW) | 701.83 g/mol (as sodium salt) | [7][9] |
| Solubility | Water, DMSO, DMF | [3][5][7] |
| Storage Conditions | -20°C, protected from light, desiccated | [2][3][7] |
Experimental Protocols: Click Chemistry Labeling
The following is a generalized protocol for the copper-catalyzed click chemistry conjugation of an azide-modified biomolecule with DiSulfo-Cy5 alkyne. This protocol may require optimization depending on the specific biomolecule and experimental context.[10]
A. Required Reagents:
-
Azide-modified biomolecule (e.g., protein, oligonucleotide)
-
DiSulfo-Cy5 alkyne
-
Copper(II) Sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand: e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions.[10]
-
Reducing Agent: e.g., Sodium Ascorbate (B8700270) (freshly prepared)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other appropriate biological buffer, pH 7-7.5.
B. Stock Solution Preparation:
-
DiSulfo-Cy5 Alkyne: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Azide-Biomolecule: Dissolve in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
CuSO₄: Prepare a 20-50 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 100 mM stock solution in deionized water.[10]
-
Sodium Ascorbate: Prepare a 100-300 mM stock solution in deionized water immediately before use.[10]
C. Labeling Protocol:
-
In a microcentrifuge tube, add the azide-modified biomolecule to the reaction buffer.
-
Add DiSulfo-Cy5 alkyne from the stock solution. A molar excess of the dye (e.g., 4-10 equivalents) relative to the biomolecule is typically used.[10]
-
Prepare the copper catalyst solution by mixing the CuSO₄ stock and the THPTA ligand stock in a 1:5 molar ratio.[10] Add this catalyst solution to the reaction mixture to a final copper concentration of 0.5-1 mM. Vortex briefly.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[10]
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.[10] For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
Stop the reaction by adding a chelating agent like EDTA or by proceeding directly to purification.
-
Purify the labeled conjugate from excess dye and reaction components using an appropriate method, such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or ethanol (B145695) precipitation for oligonucleotides.[6]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the underlying chemical principle of using DiSulfo-Cy5 alkyne.
References
- 1. amsbio.com [amsbio.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. Sulfo Cy5 Alkyne | AxisPharm [axispharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. diSulfo-Cy5 alkyne, 1617497-19-4 | BroadPharm [broadpharm.com]
- 8. cenmed.com [cenmed.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. broadpharm.com [broadpharm.com]
